Home > Products > Screening Compounds P56398 > N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide
N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide - 922639-92-7

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2829595
CAS Number: 922639-92-7
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamide

Compound Description: This class of compounds acts as proton pump inhibitors, suppressing gastric acid secretion to control hyperacidity complications []. Substitutions on the phenyl ring lead to varying levels of H+/K+-ATPase inhibition.

Relevance: While sharing a benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound class differs significantly in its core structure. The presence of a quinazolinone ring instead of the ethoxypyridazine system in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide leads to a distinct mode of action and biological activity [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor, specifically targeting BCR-ABL kinase, and is used in leukemia treatment [].

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl)amino)phenyl)thiazolidine-3-yl)benzamide derivatives

Compound Description: These derivatives are recognized for their potent anticancer activity against Ehrlich ascites carcinoma (EAC) in mice []. The study emphasized their effectiveness compared to the standard medication, bleomycin.

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This specific compound forms the basis for a granular composition used in pharmaceutical preparations [, ].

Relevance: This compound, despite sharing the amide functional group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, differs greatly in its core structure. The complex multi-ring system involving a dihydropyridine, triazole, and indazole, along with the methylthiopyrrolidine carboxamide substituent, contrasts sharply with the simple phenyl-ethoxypyridazine framework of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [, ]. This disparity in structure emphasizes the wide array of chemical structures used in drug development.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

Compound Description: AN-024 serves as an intermediate in the synthesis of Imatinib [].

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 acts as a potent pan-inhibitor of BCR-ABL kinase, effectively targeting the T315I gatekeeper mutant resistant to other approved agents [].

Compound Description: These derivatives, synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline, exhibit good to moderate antimicrobial activity [].

Relevance: This series of compounds, along with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, belongs to the broader category of N-phenyl-substituted heterocyclic amides. Specifically, they share a common structural motif of a phenyl ring directly attached to a substituted pyridazine ring, further connected to the nitrogen of the amide group. This shared scaffold suggests a potential starting point for exploring structure-activity relationships and developing novel compounds with enhanced antimicrobial properties [].

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: ABBV-075/Mivebresib is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor with applications in oncology and inflammation [].

Relevance: While both ABBV-075/Mivebresib and N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide have an aromatic ring directly linked to a nitrogen atom, which further connects to an amide group, their core structures differ significantly. ABBV-075/Mivebresib incorporates a pyrrolopyridone core and a difluorophenoxy group, which contribute to its interaction with BET bromodomains, distinct from the ethoxypyridazine substitution in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

N-[(Benzylcarbamo­yl)(phen­yl)meth­yl]-N-[3-(4,4,5,5-tetra­methyl-1,3,2-dioxaborolan-2-yl)phen­yl]benzamide

Compound Description: This compound, synthesized through the Ugi four-component reaction (U-4CR), possesses a benzamide moiety and a boronate ester group [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound displays potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), with potential anti-inflammatory applications [].

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]­phen­yl}benzamide monohydrate

Compound Description: This compound features a U-shaped pyrazole derivative and forms a three-dimensional network in its crystal packing through various hydrogen bonds [].

Relevance: Although sharing the benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound differs in its core structure. It incorporates a pyrazole ring linked through an acetamido bridge to a phenyl ring, contrasting with the directly attached ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]benzamide

Compound Description: This compound, commercially known as Imatinib mesylate, acts as a tyrosine kinase inhibitor, primarily targeting BCR-ABL tyrosine kinase. It is widely used in treating various forms of leukemia, including chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), and gastrointestinal stromal tumors (GIST) [, , , , , , , ].

N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide derivatives

Compound Description: These derivatives are key intermediates in the synthesis of Imatinib [].

5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole ([18F]Anle138b)

Compound Description: [18F]Anle138b is a PET radiotracer designed to target α-synuclein aggregates, showing promise for early diagnosis of Parkinson's disease and related α-synucleinopathies [].

Relevance: While both [18F]Anle138b and N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide share an aromatic ring, they differ significantly in their overall structure and purpose. [18F]Anle138b features a pyrazole ring with a bromophenyl and a fluorobenzodioxol substituent, which contribute to its binding affinity for α-synuclein aggregates, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide

Compound Description: This compound demonstrates elastase inhibition, free radical scavenging activity, and DNA binding ability, making it a potential candidate for various biological applications [].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: This compound serves as a precursor for different crystalline forms of its salts, each with potential applications in pharmaceuticals [, , , , ].

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Compound Description: Inspired by the anti-tubercular drug pyrazinamide, these novel derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra [].

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor, showing potential in treating CNS diseases [].

Relevance: While sharing an aromatic ring system with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, PSNCBAM-1 differs significantly in its structure and target. It features a urea linker connecting two phenyl rings, one substituted with a chlorophenyl group and the other with a pyrrolidinylpyridine group. These structural distinctions highlight the specificity required for targeting distinct receptors like CB1, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound, labeled with carbon-14, serves as an antagonist of the CCK-A receptor [].

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives

Compound Description: Synthesized using ultrasound-assisted methods, these azetidinone derivatives show promising anti-tubercular activity with minimal cytotoxicity [, ].

{2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone

Compound Description: This compound features a cyclohexene ring in a slightly distorted half-chair conformation and exhibits intramolecular hydrogen bonding [].

Relevance: Although sharing a carbonyl group adjacent to a phenyl ring with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound differs significantly in its overall structure. It features a tetrahydrobenzothiophene ring system linked to a hydroxybenzylidene group through an imine bond, contrasting with the ethoxypyridazine and benzamide moieties in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

3-(2-Imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

Compound Description: Ponatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [].

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and O-methylated analogs

Compound Description: GR-55562 and its analogs explore the influence of side chain conformation on the binding affinity and intrinsic activity at 5-HT1B receptors [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 acts as a highly selective 5-HT2A receptor inverse agonist with potential in treating arterial thrombosis [, ].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative exhibits potent class I selective HDAC inhibitory activity, showing potential as an oral anticancer drug candidate [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds is synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. They exhibit potential for various biological activities, including Insulysin inhibition, CTGF expression inhibition, Glutamyl endopeptidase II inhibition, and Transcription factor STAT3 inhibition [].

(3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives

Compound Description: Synthesized via the Darzens reaction, these quinolinyl epoxy ketones demonstrate good antioxidant, antibacterial, and antifungal activities [].

4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

Compound Description: This compound, synthesized from syringic acid and sulfamethoxazole, displays distinct crystal packing features due to its hydrogen bonding capabilities [].

Relevance: Although sharing a benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound features a sulfamoyl linker connecting a methyloxazole ring to a dimethoxyhydroxyphenyl group, contrasting with the directly attached ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide []. This difference highlights the diverse structural modifications possible on the benzamide scaffold.

[N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides

Compound Description: These 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives exhibit potent antibacterial activity [].

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signalling pathway inhibitor with potential applications in cancer treatment [].

3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

Compound Description: This compound exhibits potential in preventing and treating neurodegenerative diseases, specifically targeting the S1 pocket of GCP II [].

Relevance: Although sharing the benzamide group with N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide, this compound features a methoxyphenethyl substituent on the benzamide nitrogen and a dioxopyrrolidine ring linked to a methoxyphenyl group. These structural differences contribute to its specific interaction with GCP II and its potential in treating neurodegenerative diseases, contrasting with the ethoxypyridazine in N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide [].

3,5-Diamino-N-(4-(di(1H-indol-3-yl)methyl)phenyl)benzamide

Compound Description: This compound serves as a diamine monomer in the synthesis of highly organosoluble aromatic polyimides [].

Properties

CAS Number

922639-92-7

Product Name

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.364

InChI

InChI=1S/C19H17N3O2/c1-2-24-18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,20,23)

InChI Key

FBUWPCWCEFGINA-UHFFFAOYSA-N

SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.